molecular formula C20H25BrN2O3 B4759072 2-(6-bromo-2-methoxy-1-naphthyl)-N-[3-(4-morpholinyl)propyl]acetamide

2-(6-bromo-2-methoxy-1-naphthyl)-N-[3-(4-morpholinyl)propyl]acetamide

Cat. No.: B4759072
M. Wt: 421.3 g/mol
InChI Key: FDCDOGNLKVGTMX-UHFFFAOYSA-N
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Description

2-(6-bromo-2-methoxy-1-naphthyl)-N-[3-(4-morpholinyl)propyl]acetamide is a complex organic compound that features a brominated naphthalene ring, a methoxy group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-2-methoxy-1-naphthyl)-N-[3-(4-morpholinyl)propyl]acetamide typically involves multiple steps:

    Bromination: The starting material, 2-methoxy-1-naphthol, undergoes bromination using bromine or a bromine source to yield 6-bromo-2-methoxy-1-naphthol.

    Acetylation: The brominated naphthol is then acetylated using acetic anhydride to form 2-(6-bromo-2-methoxy-1-naphthyl)acetate.

    Amidation: The acetate is reacted with 3-(4-morpholinyl)propylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(6-bromo-2-methoxy-1-naphthyl)-N-[3-(4-morpholinyl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of 2-(6-formyl-2-methoxy-1-naphthyl)-N-[3-(4-morpholinyl)propyl]acetamide.

    Reduction: Formation of 2-(2-methoxy-1-naphthyl)-N-[3-(4-morpholinyl)propyl]acetamide.

    Substitution: Formation of 2-(6-substituted-2-methoxy-1-naphthyl)-N-[3-(4-morpholinyl)propyl]acetamide.

Scientific Research Applications

2-(6-bromo-2-methoxy-1-naphthyl)-N-[3-(4-morpholinyl)propyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(6-bromo-2-methoxy-1-naphthyl)-N-[3-(4-morpholinyl)propyl]acetamide involves its interaction with specific molecular targets. The brominated naphthalene ring and morpholine moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-6-methoxynaphthalene: A simpler analog used in the synthesis of anti-inflammatory agents.

    N-(3-(4-morpholinyl)propyl)acetamide: Lacks the brominated naphthalene ring but shares the morpholine moiety.

Uniqueness

2-(6-bromo-2-methoxy-1-naphthyl)-N-[3-(4-morpholinyl)propyl]acetamide is unique due to the combination of its brominated naphthalene ring, methoxy group, and morpholine moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.

Properties

IUPAC Name

2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(3-morpholin-4-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN2O3/c1-25-19-6-3-15-13-16(21)4-5-17(15)18(19)14-20(24)22-7-2-8-23-9-11-26-12-10-23/h3-6,13H,2,7-12,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCDOGNLKVGTMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C=C2)Br)CC(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>63.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199150
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(6-bromo-2-methoxy-1-naphthyl)-N-[3-(4-morpholinyl)propyl]acetamide
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